
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is an organic compound that features a pyrazole ring attached to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the ethan-1-ol group. One common method is the cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The stereochemistry can be controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or other metal catalysts.
Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using HNO₃ (Nitric acid) and H₂SO₄ (Sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carbaldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学研究应用
Chemistry
In chemistry, (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research into this compound may reveal similar activities, making it a candidate for drug development.
Medicine
In medicine, compounds containing pyrazole rings are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, depending on its biological activity.
Industry
Industrially, such compounds can be used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Their versatility makes them valuable in various manufacturing processes.
作用机制
The mechanism of action of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol would depend on its specific biological target. Typically, pyrazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
(1S)-1-(1H-pyrazol-3-yl)propan-1-ol: Similar structure with an additional carbon in the alkyl chain.
(1S)-1-(1H-pyrazol-3-yl)butan-1-ol: Similar structure with two additional carbons in the alkyl chain.
(1S)-1-(1H-pyrazol-3-yl)ethan-2-ol: Similar structure with the hydroxyl group on the second carbon.
Uniqueness
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the position of the hydroxyl group. This can influence its reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
(1S)-1-(1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |
InChI 键 |
CABHXTNYNGUYFF-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=CC=NN1)O |
规范 SMILES |
CC(C1=CC=NN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


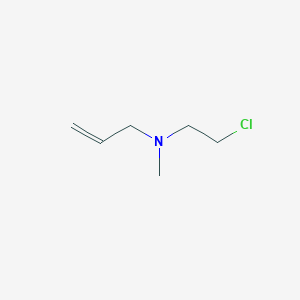
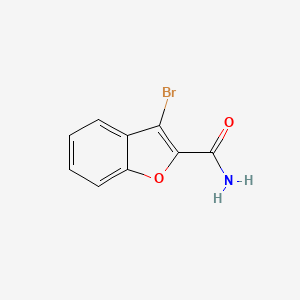
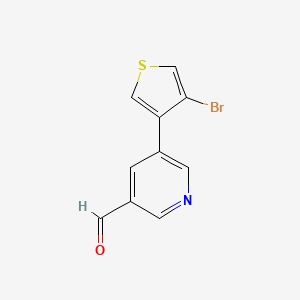
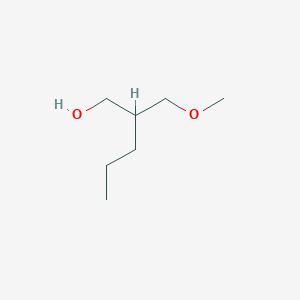
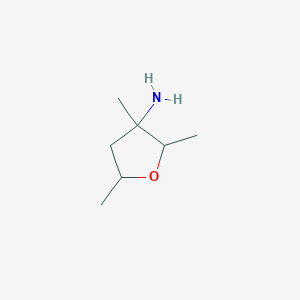
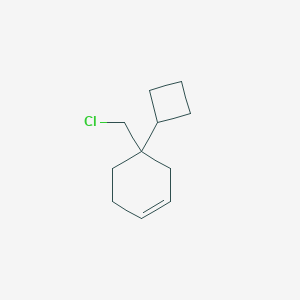
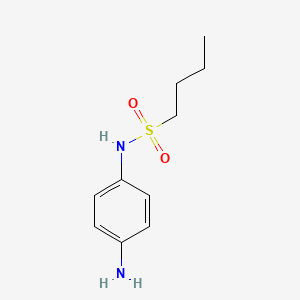
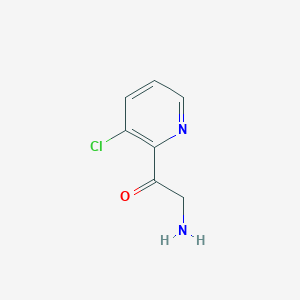
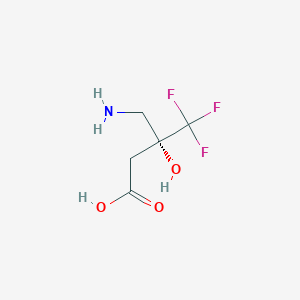
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)

![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
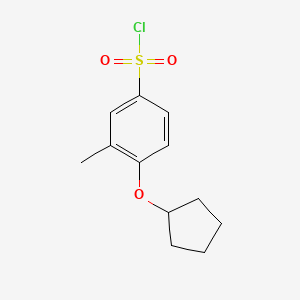
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
